methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- 2-{ethyl[(furan-2-yl)methyl]amino} group: A branched amine with a furan moiety, contributing to hydrogen-bonding capacity and metabolic stability.
- 7-carboxylate methyl ester: Modifies solubility and bioavailability.
Properties
IUPAC Name |
methyl 3-(3-chloro-4-fluorophenyl)-2-[ethyl(furan-2-ylmethyl)amino]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O4/c1-3-27(13-16-5-4-10-32-16)23-26-20-11-14(22(30)31-2)6-8-17(20)21(29)28(23)15-7-9-19(25)18(24)12-15/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDFPVLIDTKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves several steps, including the formation of the quinazoline core and the introduction of various substituents. One common synthetic route starts with the condensation of anthranilic acid derivatives with isocyanates to form the quinazoline core.
Chemical Reactions Analysis
Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, allowing for the introduction of different substituents. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Esterification: The carboxylate group can undergo esterification reactions with alcohols in the presence of acid catalysts, forming various esters.
Scientific Research Applications
Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions, especially those involving quinazoline derivatives.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several quinazoline derivatives (Table 1). Key analogues include:
Key Observations :
Computational and In Silico Comparisons
- Fingerprint-based similarity : Morgan fingerprints (ECFP4) and Tanimoto coefficients (≥0.5) classify the target compound within quinazoline clusters, as per methodologies in and .
- Pharmacophore modeling: The ethyl-furan-amine group may act as a hydrogen-bond donor/acceptor, aligning with pharmacophore features critical for kinase inhibition .
- Docking variability: notes that even small structural changes (e.g., -OCH₃ vs. -COOCH₃) can shift binding modes in enzyme pockets, suggesting the target compound’s unique side chain may optimize target engagement .
Biological Activity
Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds known for their diverse pharmacological properties. They have been extensively studied for their anticancer, antiviral, and antibacterial activities. The incorporation of various substituents on the quinazoline scaffold can significantly influence their biological activity.
Anticancer Activity
This compound has shown promising anticancer activity. Research indicates that quinazoline derivatives often target the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells.
- Mechanism of Action : The compound is believed to inhibit EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The presence of electron-withdrawing groups such as chloro and fluoro enhances its binding affinity to the EGFR active site .
- In Vitro Studies : In various studies, quinazoline derivatives have exhibited IC50 values in the low nanomolar range against multiple cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1 nM to 10 nM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Enhances binding affinity to EGFR |
| Fluoro group | Improves solubility and bioavailability |
| Ethyl group | Modulates hydrophobic interactions |
| Furan moiety | Contributes to overall molecular stability |
The presence of these substituents is essential for maintaining effective interaction with the target proteins involved in tumor growth and survival.
Case Studies
- Study on EGFR Inhibition : A study demonstrated that quinazoline derivatives with a similar scaffold effectively inhibited EGFR in resistant cell lines such as H1975 and HCC827. The compound exhibited IC50 values comparable to established EGFR inhibitors like gefitinib .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various quinazoline derivatives against a panel of cancer cell lines including HepG2 (hepatocellular carcinoma) and DU145 (prostate cancer). The results indicated that modifications at the 6 and 7 positions significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 5 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
